molecular formula C11H14O5S B024667 (R)-2-Tosyloxypropionic acid methyl ester CAS No. 109579-04-6

(R)-2-Tosyloxypropionic acid methyl ester

Cat. No.: B024667
CAS No.: 109579-04-6
M. Wt: 258.29 g/mol
InChI Key: ATFXADBXZLGFJY-SECBINFHSA-N
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Description

®-2-Tosyloxypropionic acid methyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the oxygen atom of the propionic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Tosyloxypropionic acid methyl ester typically involves the esterification of ®-2-hydroxypropionic acid with methanol in the presence of an acid catalyst, followed by tosylation. The tosylation step involves the reaction of the hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of ®-2-Tosyloxypropionic acid methyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-2-Tosyloxypropionic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

    Hydrolysis: Yields the corresponding carboxylic acid and methanol.

    Reduction: Produces the corresponding alcohol.

Mechanism of Action

The mechanism of action of ®-2-Tosyloxypropionic acid methyl ester involves its reactivity as an ester and a tosylate. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds with nucleophiles. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively . These reactions are crucial in various synthetic pathways and applications.

Comparison with Similar Compounds

Similar Compounds

    Ethyl Tosylate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 2-Tosyloxyacetate: Similar but with an acetate group instead of a propionate group.

    Tosylmethyl Isocyanide (TosMIC): Contains a tosyl group but with an isocyanide functional group.

Uniqueness

®-2-Tosyloxypropionic acid methyl ester is unique due to its specific stereochemistry (R-configuration) and the presence of both ester and tosylate functional groups. This combination allows for versatile reactivity and applications in asymmetric synthesis and chiral resolution .

Properties

IUPAC Name

methyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-8-4-6-10(7-5-8)17(13,14)16-9(2)11(12)15-3/h4-7,9H,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFXADBXZLGFJY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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